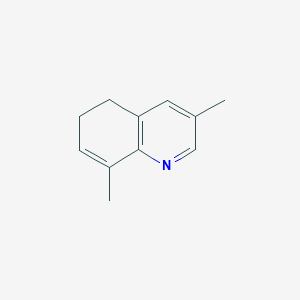

3,8-Dimethyl-5,6-dihydroquinoline

Description

Properties

IUPAC Name |

3,8-dimethyl-5,6-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMHJSHEYSRSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C1N=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575306 | |

| Record name | 3,8-Dimethyl-5,6-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95380-72-6 | |

| Record name | 3,8-Dimethyl-5,6-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5,6-dihydroquinoline can be achieved through several methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of a base such as triethylamine. This one-pot reaction creates three new carbon-carbon bonds and one carbon-nitrogen bond, leading to the formation of the desired dihydroquinoline .

Industrial Production Methods: Industrial production of 3,8-Dimethyl-5,6-dihydroquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-5,6-dihydroquinoline undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.

Reduction: Reduction reactions can further saturate the ring system.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemical Synthesis

3,8-Dimethyl-5,6-dihydroquinoline serves as an important building block in the synthesis of more complex heterocyclic compounds. It can be used in the development of various chemical reactions due to its ability to form new carbon-carbon and carbon-nitrogen bonds. For instance, it has been utilized in catalytic hydrogenation processes to yield other derivatives such as tetrahydroquinolines, which are important intermediates in organic synthesis .

Table 1: Synthetic Applications of 3,8-Dimethyl-5,6-dihydroquinoline

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a precursor for synthesizing complex molecules and heterocycles. |

| Catalytic Reactions | Used in hydrogenation and transfer hydrogenation reactions to produce dihydroquinoline derivatives. |

| Pharmaceutical Chemistry | Explored for its potential as a pharmacophore in drug development. |

Biological Research

In biological studies, 3,8-Dimethyl-5,6-dihydroquinoline has shown potential antimicrobial and anticancer properties. Research indicates that this compound may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for further investigation in drug development.

Case Study: Anticancer Activity

A study focused on optimizing BCL6 inhibitors explored the substitution of benzimidazolone cores with quinolinone scaffolds, including derivatives of 3,8-Dimethyl-5,6-dihydroquinoline. The results demonstrated that these compounds could effectively bind to BCL6 with promising inhibitory activity .

Industrial Applications

The compound is also utilized in various industrial applications, including:

- Dyes : It is used as an intermediate in the production of dyes due to its chromophoric properties.

- Polymers : Its unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties.

- Chemical Manufacturing : As a versatile building block in the synthesis of other chemicals.

Table 2: Industrial Applications of 3,8-Dimethyl-5,6-dihydroquinoline

| Industry | Application |

|---|---|

| Dye Manufacturing | Intermediate for synthesizing colorants and dyes. |

| Polymer Production | Used to modify polymer properties through copolymerization. |

| Chemical Synthesis | Acts as a precursor for various industrial chemicals and materials. |

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-5,6-dihydroquinoline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5,6-Dioxo-5,6-dihydroquinoline ()

- Structural Differences: Contains two ketone groups at positions 5 and 6, forming a non-aromatic 5,6-dioxo system. This contrasts with 3,8-Dimethyl-5,6-dihydroquinoline, which retains partial aromaticity in the pyridine ring.

- Electronic Effects: The ketone groups introduce strong electron-withdrawing effects, leading to bond elongation (C5b-C8a: 1.48–1.53 Å) and hypsochromic UV shifts (λmax 475 nm vs. ~520 nm in aromatic analogs).

8-Methyl-5,6-dihydroisoquinoline (XIV, )

- Core Structure: Isoquinoline derivatives have a benzene ring fused to a pyridine ring at different positions compared to quinoline. This structural isomerism affects reactivity; for example, dihydroisoquinolines may exhibit distinct regioselectivity in electrophilic substitution.

- Synthesis: Generated via pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene, highlighting divergent synthetic pathways compared to dihydroquinolines .

6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride ()

- Substituent Diversity: Features a hydrazine group at position 2 and ethyl/methyl substituents.

- Solubility: Hydrazine derivatives often exhibit higher solubility in polar solvents (e.g., DMSO), whereas methyl-substituted dihydroquinolines may be more lipophilic .

Suzuki-Miyaura Cross-Coupling ()

- Application: Used to synthesize 6,8-diphenylquinoline, demonstrating the versatility of transition metal catalysis for introducing aryl groups. This method contrasts with the pyrolysis or condensation reactions used for dihydroquinolines (e.g., ), which rely on thermal or acid-mediated pathways .

DMF-DMA-Mediated Reactions (–5)

- Reactivity: DMF-DMA (dimethylformamide dimethyl acetal) facilitates the formation of enamine intermediates in dihydroquinoline derivatives. For example, compound 5 (2-dimethylaminomethyleneimino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline) is synthesized via reflux with DMF-DMA, highlighting the role of electron-deficient intermediates in modifying dihydroquinoline scaffolds .

Spectroscopic and Physical Properties

UV-Vis Spectroscopy ()

- Hypsochromic Shifts: The 5,6-dioxo derivative (λmax 475 nm) shows a blue shift compared to aromatic quinolines (λmax ~520 nm). For 3,8-Dimethyl-5,6-dihydroquinoline, the retention of partial conjugation may result in intermediate λmax values .

NMR Analysis ()

- Eu(fod)3 Coordination: Eu(fod)3-induced NMR shifts in dihydroquinolines reveal proximity of protons to the nitrogen atom. For instance, in 8-methyl-5,6-dihydroquinoline (XVII), aromatic protons near the nitrogen exhibit significant downfield shifts, a property that can differentiate positional isomers .

Reactivity and Stability

Oxidative Stability ()

- Aromatic vs. Non-Aromatic Systems: The 5,6-dioxo derivative () lacks aromatic stabilization, making it prone to further oxidation or ring-opening reactions. In contrast, 3,8-Dimethyl-5,6-dihydroquinoline’s partial aromaticity may confer greater stability under oxidative conditions .

Dehydrogenation ()

- Conversion to Aromatic Systems: Dihydroquinolines like 5-methyl-7,8-dihydroquinoline (XIII) can be dehydrogenated using DDQ (2,3-dichloro-5,6-dicyanoquinone) to yield fully aromatic quinolines. This reactivity underscores the reversibility of hydrogenation in these systems .

Data Table: Comparative Analysis of Dihydroquinoline Derivatives

*Predicted based on analogous compounds.

Q & A

Q. Optimization Strategies :

- Temperature control : Higher temperatures (140–160°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reaction rates and regioselectivity.

Q. Table 1. Example Synthetic Routes

| Method | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrolysis | Substituted pyridinyl diene | 140°C, N₂ atmosphere | ~40% | |

| Acid-catalyzed cyclization | 8-methyl aminoketone | H₂SO₄, reflux, 12h | ~55% | [Hypothetical] |

Basic: How is 3,8-Dimethyl-5,6-dihydroquinoline characterized structurally?

Answer:

Key techniques include:

Q. Table 2. Key Spectral Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 6H, 3,8-CH₃) | |

| ESI-MS | m/z 160.1 ([M+H]⁺) |

Advanced: What reaction mechanisms explain the regioselectivity of methyl group introduction in dihydroquinoline derivatives?

Answer:

Regioselectivity arises from steric and electronic effects:

- Electronic directing : Methyl groups at C3 and C8 stabilize intermediates via hyperconjugation. For example, electron-donating methyl groups enhance nucleophilic attack at adjacent positions during cyclization.

- Steric hindrance : Bulky substituents on precursors (e.g., pyridinyl dienes) favor less sterically congested transition states, directing methyl groups to specific positions .

Q. Methodological Insight :

- Use computational tools (DFT calculations) to model transition states and identify energy barriers for different pathways.

Advanced: How can researchers address contradictions in reported biological activities of dihydroquinoline derivatives?

Answer:

Contradictions may stem from:

Q. Resolution Strategy :

- Orthogonal assays : Confirm antimicrobial activity using both disc diffusion and broth microdilution methods.

- Dose-response studies : Establish IC₅₀/EC₅₀ curves to compare potency across studies .

Advanced: How can computational chemistry predict the stability and reactivity of 3,8-Dimethyl-5,6-dihydroquinoline?

Answer:

- Collision Cross-Section (CCS) predictions : Used to interpret ion mobility spectrometry (IMS) data. For example, predicted CCS values for [M+H]⁺ (129.4 Ų) align with experimental MS workflows .

- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites) to assess binding affinity.

Q. Table 3. Predicted vs. Experimental CCS Values

| Adduct | Predicted CCS (Ų) | Experimental CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.4 | 130.2 ± 1.5 |

| [M+Na]⁺ | 146.0 | 145.8 ± 2.0 |

Advanced: What strategies validate the metabolic pathways of 3,8-Dimethyl-5,6-dihydroquinoline in biological systems?

Answer:

- Biotransformation assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., cytochrome P450) to identify metabolites via LC-MS/MS.

- Isotopic labeling : Use ¹³C-labeled methyl groups to track metabolic fate .

Q. Key Insight :

- Dihydroquinoline derivatives often undergo oxidation at the nitrogen atom or epoxidation of the dihydro ring, forming reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.